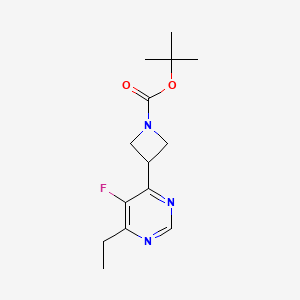

tert-Butyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H20FN3O2 |

|---|---|

Molecular Weight |

281.33 g/mol |

IUPAC Name |

tert-butyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C14H20FN3O2/c1-5-10-11(15)12(17-8-16-10)9-6-18(7-9)13(19)20-14(2,3)4/h8-9H,5-7H2,1-4H3 |

InChI Key |

LQQMCXMMHCVEMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC=N1)C2CN(C2)C(=O)OC(C)(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)azetidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 6-ethyl-5-fluoropyrimidine ring. This can be achieved through the reaction of appropriate starting materials such as ethylamine and fluorinated precursors under controlled conditions.

Azetidine Ring Formation: The azetidine ring is then introduced through cyclization reactions involving suitable intermediates.

tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-fluoropyrimidin-4-yl group undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from fluorine and the adjacent ethyl group.

Example Reaction :

-

Key Conditions :

-

Temperature: 80–120°C

-

Solvent: DMF or THF

-

-

Applications : Used to introduce amines for kinase inhibitor development .

Hydrolysis Reactions

The tert-butyl ester group is selectively hydrolyzed under acidic or basic conditions:

Acidic Hydrolysis :

-

Yield : ~85% (optimized)

-

Role in Synthesis : Deprotection step for introducing polar functionalities.

Basic Hydrolysis :

Fluorination Reactions

The ethyl group at position 6 can be fluorinated to enhance metabolic stability:

Radical Fluorination :

-

Challenges : Competing fluorination at the azetidine ring requires precise temperature control (0–5°C).

Reduction Reactions

The azetidine ring’s carboxylate can be reduced to a hydroxymethyl group:

Lithium Aluminum Hydride Reduction :

-

Side Reactions : Over-reduction of the pyrimidine ring is minimized by limiting reaction time to 2 hours.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex molecules.

- Studied for its reactivity and potential to form new chemical entities.

Biology and Medicine:

- Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

- Used in the development of new pharmaceuticals and therapeutic agents.

Industry:

- Employed in the production of specialized chemicals and materials.

- Utilized in research and development for new industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications in Azetidine Derivatives

The tert-butyl carbamate-protected azetidine scaffold is a common motif in pharmaceutical intermediates. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Key Observations:

Steric and Metabolic Considerations: The ethyl group on the pyrimidine ring may reduce metabolic oxidation compared to smaller substituents (e.g., methyl), a feature absent in simpler hydroxymethyl or aminomethyl derivatives .

Fluorine Synergy : Fluorine’s presence in both the target compound and tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate suggests improved membrane permeability and resistance to enzymatic degradation, critical for bioavailability.

Crystallographic and Structural Validation

Structural validation of such compounds frequently employs X-ray crystallography. Programs like SHELX () are critical for resolving azetidine ring conformations and substituent orientations . The tert-butyl group’s bulkiness may influence crystal packing, as seen in tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate .

Biological Activity

tert-Butyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)azetidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butyl group, an azetidine ring, and a pyrimidine derivative, positions it as a promising scaffold for developing pharmaceutical agents targeting various biological pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 281.32 g/mol

- CAS Number : 125453061

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease processes.

Binding Affinity Studies

Recent studies have focused on the binding affinity of this compound to various targets:

- Protein Kinase C (PKC) : It has shown potential as an inhibitor of PKC, which is implicated in cancer progression and other diseases.

- Enzymatic Activity : The compound's structure allows it to act as a competitive inhibitor for enzymes involved in metabolic pathways relevant to cancer and inflammation.

Biological Activity

Research findings demonstrate that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Exhibits moderate to potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.

- Minimum inhibitory concentrations (MICs) have been reported in the range of 4–16 μg/mL against resistant strains.

-

Anticancer Properties :

- Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through modulation of signaling pathways linked to cell survival and proliferation.

-

Anti-inflammatory Effects :

- In vitro studies indicate that it may reduce pro-inflammatory cytokine production, potentially benefiting conditions like arthritis and inflammatory bowel disease.

Comparative Analysis with Related Compounds

To understand the unique characteristics of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl 3-(pyridin-4-ylmethoxy)azetidine-1-carboxylate | Contains a pyridine instead of pyrimidine | Potentially different biological activity due to altered ring structure |

| Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate | Piperidine ring substitution | May exhibit different pharmacological profiles due to piperidine's properties |

| Tert-butyl 3-(4-fluoroanilino)azetidine-1-carboxylate | Fluoroaniline substitution | Offers distinct electronic properties affecting reactivity and binding |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated its effectiveness against MRSA strains, revealing MIC values comparable to existing antibiotics, suggesting potential for development as a new therapeutic agent.

-

Cancer Cell Line Studies :

- In vitro assays demonstrated that the compound could significantly inhibit the growth of breast cancer cell lines, indicating its potential role in cancer therapy.

Q & A

Q. Key Parameters :

- Temperature control during fluorination to minimize decomposition.

- Use of anhydrous solvents (e.g., CH₂Cl₂, DMF) to prevent hydrolysis.

- Monitoring reaction progress via TLC or LC-MS to isolate intermediates.

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

Based on analogous compounds:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) if airborne particles are generated .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., TFA during deprotection) .

- First Aid : For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .

Q. Hazard Table :

| Hazard Category | Risk Mitigation |

|---|---|

| Acute Toxicity (Oral) | Avoid ingestion; use chemical-resistant gloves. |

| Skin Irritation | Use double gloves (nitrile + latex). |

| Respiratory Sensitization | Ensure proper ventilation or use a respirator. |

Advanced: How can researchers optimize the coupling reaction between azetidine and pyrimidine moieties?

Methodological Answer:

Optimization strategies include:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling, with a molar ratio of 1:1.2 (azetidine:pyrimidine) .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility.

- Temperature Control : Reactions at 80–100°C improve yield but may require inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Example Protocol :

Dissolve azetidine-Boc (1.0 eq) and pyrimidine-boronic ester (1.2 eq) in degassed DMF.

Add Pd catalyst (5 mol%) and K₂CO₃ (3.0 eq).

Heat at 85°C for 12 hours under N₂.

Monitor via HPLC; quench with water and extract with ethyl acetate.

Advanced: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

Primary Techniques :

- NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., fluoropyrimidine protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ (expected ~357.3 g/mol) .

- HPLC-PDA : Purity >95% with a C18 column (MeCN/H₂O gradient, 0.1% TFA).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.